Methyl 6-acetyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Methyl 6-acetyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a synthetic derivative of the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold. This compound features:
- 6-Acetyl group: Enhances steric bulk and modulates electron density.
- 2-(4-(Methoxycarbonyl)benzamido) substituent: Introduces a polar, electron-withdrawing aromatic moiety.
- 3-Methoxycarbonyl group: Stabilizes the thiophene ring and influences solubility.
The structural design aims to optimize biological activity, particularly in targeting pathways such as TNF-α inhibition or antitubulin effects, based on modifications of the core scaffold .
Properties
IUPAC Name |
methyl 6-acetyl-2-[(4-methoxycarbonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6S/c1-11(23)22-9-8-14-15(10-22)29-18(16(14)20(26)28-3)21-17(24)12-4-6-13(7-5-12)19(25)27-2/h4-7H,8-10H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOWOKLDQFGGBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-acetyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The compound belongs to the class of tetrahydrothieno[2,3-c]pyridine derivatives. Its chemical formula is , and it has a molecular weight of approximately 378.45 g/mol. The structure features a thieno-pyridine core substituted with various functional groups that contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler thieno-pyridine derivatives. The introduction of the methoxycarbonyl and acetyl groups is crucial for enhancing its biological properties. Research has shown that modifications at specific positions on the thieno-pyridine scaffold can significantly influence its activity against cancer cells .
Anticancer Properties
This compound has demonstrated promising anticancer activity in various studies:
- In Vitro Studies : The compound has been evaluated against several cancer cell lines including HeLa (cervical cancer), L1210 (murine leukemia), and CEM (human T-lymphoblastoid leukemia). The IC50 values observed for this compound were notably low, indicating potent antiproliferative effects. For instance, some derivatives exhibited IC50 values as low as 1.1 µM against HeLa cells .
- Mechanism of Action : The compound appears to exert its effects by inhibiting tubulin polymerization at the colchicine binding site. This mechanism disrupts microtubule dynamics essential for cell division, leading to apoptosis in cancer cells .
Selectivity and Safety
One of the critical aspects of this compound is its selective toxicity towards cancer cells. Studies involving normal human peripheral blood mononuclear cells (PBMCs) showed that the compound did not significantly affect cell viability at concentrations above 20 µM, suggesting a favorable safety profile compared to conventional chemotherapeutics .
Case Studies
- Study on Antiproliferative Activity : A detailed study evaluated a series of tetrahydrothieno[2,3-c]pyridine derivatives including this compound. The results indicated that structural modifications significantly impacted their potency against various cancer types .
- Mechanistic Insights : Another research effort focused on elucidating the mechanism by which these compounds induce cell death in cancer lines. It was found that they activate apoptotic pathways while sparing normal cells from similar fates .
Data Summary
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 378.45 g/mol |
| Solubility | Soluble in DMSO |
| Anticancer Activity (IC50) | ~1.1 µM (HeLa) |
| Mechanism | Tubulin polymerization inhibition |
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- The compound has been explored for its potential as an anticancer agent . Similar compounds with thieno[2,3-c]pyridine scaffolds have demonstrated promising results in inhibiting tubulin polymerization and exhibiting anticancer properties. Studies have indicated that derivatives of this compound can inhibit cancer cell growth with IC50 values ranging from 25 to 440 nM against various cancer cell lines .
- Molecular Docking Studies : Interaction studies using molecular docking simulations can help predict binding affinities to specific targets like tubulin or other proteins involved in cancer progression. These studies are essential for understanding the biological mechanisms of action and guiding further modifications of the compound to enhance efficacy.
-
Biological Activity
- The biological activity of methyl 6-acetyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has been investigated in various studies. It is suggested that the compound may exhibit significant reactivity and interactions with biological targets due to its unique structure.
- Compounds with similar structures have shown activity against cancer cell lines by binding to the colchicine site of tubulin, which is crucial for cell division and proliferation .
- Structure-Activity Relationship (SAR) Studies
Case Studies and Research Findings
Recent studies have focused on synthesizing new derivatives based on the thieno[2,3-c]pyridine framework. For instance:
- A study reported that certain derivatives showed strong inhibition of tubulin polymerization and significant antiproliferative activity against cancer cell lines such as L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), and HeLa (human cervix carcinoma) cells. The most potent derivatives had IC50 values as low as 1.1 μM against HeLa cells .
These findings emphasize the therapeutic potential of this compound and its analogs in cancer treatment.
Comparison with Similar Compounds
Structural Variations and Molecular Features
Key Observations :
SAR Insights :
Q & A
Basic: What synthetic methodologies are commonly employed to construct the thieno[2,3-c]pyridine core in this compound?
The synthesis typically involves cyclization reactions of thiophene and pyridine precursors. For example, cyclocondensation of substituted thiophenes with pyridine derivatives under acidic conditions (e.g., acetic anhydride and acetic acid with sodium acetate) can yield the fused heterocyclic core . Subsequent functionalization steps, such as amidation (e.g., using 4-(methoxycarbonyl)benzoyl chloride) and esterification, are performed to introduce the acetyl, benzamido, and carboxylate groups . Key intermediates are purified via crystallization or chromatography .
Advanced: How can discrepancies in 1H^1H1H-NMR integration ratios for methyl or acetyl groups be resolved during characterization?
Discrepancies often arise from dynamic effects (e.g., rotameric equilibria in amide bonds) or solvent interactions. For instance, in DMSO-, the acetyl proton signal at ~2.24 ppm (singlet, 3H) may split due to partial deuteration or residual water. To confirm assignments, compare experimental data with computed -NMR shifts (DFT calculations) or use 2D NMR (HSQC, HMBC) to correlate protons with adjacent carbons . For methyl groups in crowded regions (e.g., 2.37 ppm, 9H in ), ensure baseline resolution by adjusting acquisition parameters (e.g., relaxation delay, scan number) .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Refer to Safety Data Sheets (SDS) for analogous compounds:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work in a fume hood due to potential respiratory irritancy from acetyl or ester groups .
- Store in airtight containers away from heat/ignition sources (autoignition risk for thiophene derivatives) .
- First aid: For accidental exposure, rinse skin with water for 15 minutes; seek medical attention if ingested .
Advanced: How can reaction conditions be optimized to suppress by-products during amidation or esterification steps?
By-product formation (e.g., hydrolysis of methoxycarbonyl groups) is minimized by:
- Solvent selection : Use anhydrous DMF or THF to prevent water-mediated side reactions .
- Catalyst control : Employ coupling agents like HATU or EDCI for amidation to enhance efficiency .
- Temperature modulation : Maintain reactions at 0–5°C during acyl chloride additions to reduce ester hydrolysis .
Monitor reaction progress via TLC or HPLC (C18 columns, UV detection at 254 nm) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
- IR spectroscopy : Confirm carbonyl groups (C=O stretch at ~1700–1750 cm) and amide N–H bonds (~3300 cm) .
- -NMR : Identify acetyl protons (δ 2.1–2.4 ppm), aromatic protons (δ 7.0–8.1 ppm), and tetrahydrothieno protons (δ 4.0–6.0 ppm) .
- Mass spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with the molecular formula .
Advanced: How does substitution at the benzamido group (e.g., methoxy vs. hydroxy) influence the compound’s bioactivity?
Methoxy groups enhance lipophilicity and metabolic stability compared to hydroxyl groups, which may improve membrane permeability. For example, methyl 3-carbamoyl-2-(3-methoxybenzamido)- analogs show higher binding affinity to kinase targets than hydroxylated variants due to reduced hydrogen bonding with solvent . Computational docking studies (e.g., AutoDock Vina) can predict interactions with active sites, guiding structural modifications .
Basic: What purification strategies are recommended for isolating high-purity batches?
- Crystallization : Use solvent systems like ethanol/water or DMF/water to isolate crystalline products .
- Flash chromatography : Employ silica gel with gradients of ethyl acetate/hexane (for non-polar intermediates) or methanol/DCM (for polar derivatives) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) achieve >95% purity for biological assays .
Advanced: How can conflicting data on reaction yields (e.g., 57% vs. 68% in similar syntheses) be reconciled?
Yield variations often stem from differences in:
- Reagent purity : Impurities in starting materials (e.g., <97% benzaldehyde) reduce efficiency .
- Workup protocols : Incomplete extraction or drying (e.g., residual water in organic phases) lowers isolated yields .
- Catalyst aging : Freshly prepared sodium ethoxide vs. stored batches may alter cyclization rates .
Standardize protocols using QC-certified reagents and document reaction parameters (time, temperature) for reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
